molecular formula C18H18ClN3O3 B12018878 N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 769142-72-5

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12018878
CAS No.: 769142-72-5
M. Wt: 359.8 g/mol
InChI Key: VTJXMCZXQCAWJD-SRZZPIQSSA-N
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Description

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates its potential use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with cellular enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
  • N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide

Uniqueness

N-(2-(2-(3-Chlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

CAS No.

769142-72-5

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H18ClN3O3/c1-2-25-16-8-6-14(7-9-16)18(24)20-12-17(23)22-21-11-13-4-3-5-15(19)10-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

VTJXMCZXQCAWJD-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Cl

Origin of Product

United States

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